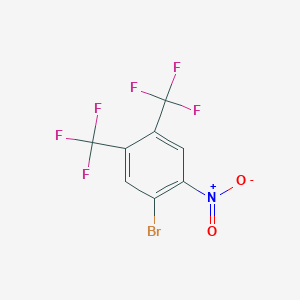
1-Bromo-2-nitro-4,5-bis(trifluoromethyl)benzene
Overview
Description
“1-Bromo-2-nitro-4,5-bis(trifluoromethyl)benzene” is a chemical compound with the molecular formula C8H2BrF6NO2 . It has a molecular weight of 338.00 g/mol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene can be selectively prepared by treatment of 1,3-bis(fluoromethyl)benzene with N,N’-dibromo-5,5-dimethylhydantoin in strongly acidic media .Molecular Structure Analysis
The molecular structure of “1-Bromo-2-nitro-4,5-bis(trifluoromethyl)benzene” consists of a benzene ring substituted with bromo, nitro, and bis(trifluoromethyl) groups . The exact mass of the molecule is 336.91731 g/mol .Chemical Reactions Analysis
While specific reactions involving “1-Bromo-2-nitro-4,5-bis(trifluoromethyl)benzene” are not available, similar compounds have been used in various reactions. For example, 1-Bromo-3,5-bis(trifluoromethyl)benzene has been used in synthetically useful reactions via 3,5-bis(trifluoromethyl)phenylmagnesium, -lithium, and -copper intermediates .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 45.8 Ų and a complexity of 325 . It has no hydrogen bond donor count and an acceptor count of 8 . The compound is covalently bonded and has a formal charge of 0 .Scientific Research Applications
Organometallic Compounds Synthesis
1-Bromo-2-nitro-4,5-bis(trifluoromethyl)benzene has been identified as a versatile starting material in organometallic synthesis. It facilitates the preparation of synthetically useful reactions through various organometallic intermediates, highlighting its role in expanding the toolkit for chemical synthesis and the development of novel organometallic compounds (Porwisiak & Schlosser, 1996).
Catalyst Development
This compound also plays a crucial role in the development of catalysts for carbon-carbon bond formation. Research into 2,6-Bis(2-oxazolinyl)phenylplatinum(II) NCN pincer complexes, which can be synthesized via direct cyclometalation, reveals its potential in catalyzing essential reactions in organic chemistry, thereby contributing to more efficient and selective synthesis processes (Fossey & Richards, 2004).
Luminescent Material Development
Moreover, 1-Bromo-2-nitro-4,5-bis(trifluoromethyl)benzene is involved in the synthesis of luminescent materials. Studies on luminescent cyclometalated palladium(II) and platinum(II) complexes show its applicability in creating materials with potential uses in sensors, organic electronics, and possibly in medical imaging, thanks to its role in forming complexes that exhibit unique luminescent properties (Song et al., 2001).
Surface-Confined Synthesis
Furthermore, research into polymerization via dehalogenation on graphene and hexagonal boron nitride surfaces underscores the utility of 1-Bromo-2-nitro-4,5-bis(trifluoromethyl)benzene in surface chemistry. It enables the synthesis of polymers through C-C coupling, illustrating its importance in materials science, particularly in the development of new materials with tailored properties (Morchutt et al., 2015).
Future Directions
The future directions for “1-Bromo-2-nitro-4,5-bis(trifluoromethyl)benzene” and similar compounds are promising. The trifluoromethoxy group’s unique properties make these compounds important targets in pharmaceuticals and agrochemicals . The development of new synthesis methods and the exploration of their applications in various fields are potential future directions .
properties
IUPAC Name |
1-bromo-2-nitro-4,5-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrF6NO2/c9-5-1-3(7(10,11)12)4(8(13,14)15)2-6(5)16(17)18/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJNLAOEXTXBRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Br)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrF6NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381759 | |
| Record name | 1-bromo-2-nitro-4,5-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-nitro-4,5-bis(trifluoromethyl)benzene | |
CAS RN |
229957-08-8 | |
| Record name | 1-Bromo-2-nitro-4,5-bis(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=229957-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-bromo-2-nitro-4,5-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




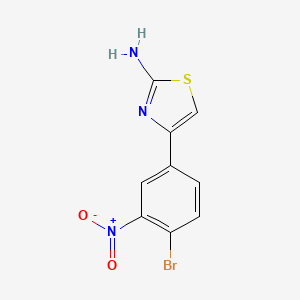


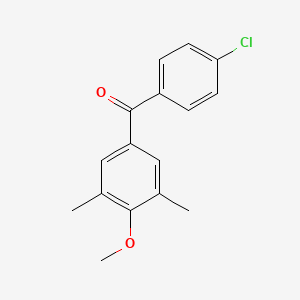
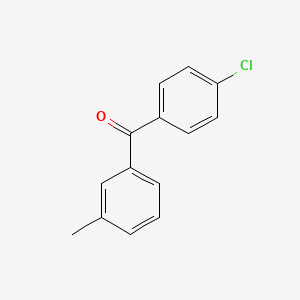

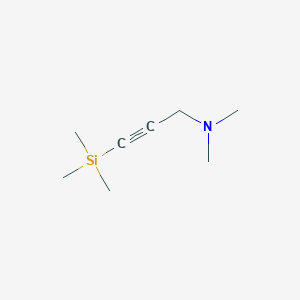

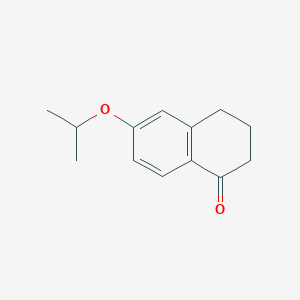

![1-[(2-Methoxyethyl)amino]-1-(4-methylsulfonylphenyl)ethane](/img/structure/B1597098.png)
![[1,3-Benzothiazol-2-yloxymethylsulfanyl(methylsulfanyl)methylidene]cyanamide](/img/structure/B1597099.png)
![2-[5-(3-Chlorobenzylthio)-1,3,4-thiadiazol-2-ylthio]-N-phenylacetamide](/img/structure/B1597100.png)